N,N-diethyl-2,2-dimethoxyethanamine

Description

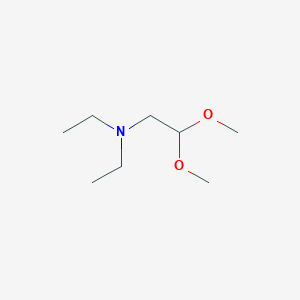

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-2,2-dimethoxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO2/c1-5-9(6-2)7-8(10-3)11-4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWREZAJTBLKDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Architecture and Fundamental Structural Principles of N,n Diethyl 2,2 Dimethoxyethanamine

Characterization of the Amine and Acetal (B89532) Functional Moieties

The distinct properties of N,N-diethyl-2,2-dimethoxyethanamine arise from its two primary functional groups.

The tertiary amine moiety consists of a central nitrogen atom bonded to three carbon atoms. In this specific molecule, the nitrogen is attached to two ethyl groups (-CH2CH3) and one 2,2-dimethoxyethyl group. cymitquimica.com As a tertiary amine, it lacks a hydrogen atom on the nitrogen, which influences its basicity and reactivity. It can act as a nucleophile and participate in reactions such as alkylations. cymitquimica.com The presence of the amine group typically imparts a characteristic odor to the compound. cymitquimica.com

The acetal functional group , specifically a dimethyl acetal, is composed of a central carbon atom bonded to two methoxy (B1213986) groups (-OCH3) and the ethanamine backbone. sigmaaldrich.comsigmaaldrich.com Acetals are generally stable under neutral or basic conditions but are susceptible to hydrolysis back to an aldehyde and alcohols under acidic conditions. The presence of two oxygen atoms in the methoxy groups contributes to the molecule's polarity and its ability to act as a hydrogen bond acceptor. cymitquimica.com

| Functional Group | Structure | Key Characteristics |

| Tertiary Amine | R3N | Acts as a nucleophile; basic character. |

| Dimethyl Acetal | R-CH(OCH3)2 | Stable in basic/neutral conditions; hydrolyzes in acid. |

Structural Connectivity and Skeletal Framework Analysis

The skeletal framework of this compound is built upon an ethanamine core. The molecule's connectivity can be described as a diethylamino group attached to an ethyl group which is, in turn, substituted with two methoxy groups at the terminal carbon.

The structural linkage is as follows:

A nitrogen atom is covalently bonded to the carbons of two separate ethyl groups.

The same nitrogen atom is also bonded to the first carbon (C1) of a dimethoxyethyl group.

The C1 carbon is bonded to the second carbon (C2) of this group.

The C2 carbon, the acetal carbon, is bonded to the oxygen atoms of two methoxy groups.

This arrangement results in a flexible aliphatic chain. The compound is a colorless to pale yellow liquid and is soluble in organic solvents. cymitquimica.com

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 14610-73-2 fluorochem.co.ukcymitquimica.com |

| Molecular Formula | C8H19NO2 smolecule.comfluorochem.co.uk |

| Molecular Weight | 161.24 g/mol bldpharm.com |

| Synonyms | 2,2-dimethoxy-N,N-diethylethylamine cymitquimica.com |

Conformational Dynamics and Stereochemical Considerations

The conformational landscape of this compound is governed by the rotation around its single bonds. The molecule possesses several rotatable bonds, including the C-C bond of the ethanamine backbone and the C-N bonds of the diethylamino group. This rotational freedom allows the molecule to adopt various spatial arrangements or conformations. Steric hindrance between the bulky diethylamino group and the dimethoxy groups likely influences the energetically preferred conformations. Studies on related dimethoxyethylamine derivatives have shown that intramolecular forces, such as hydrogen bonding, can stabilize specific conformations, such as Z-conformations, in the crystalline state.

From a stereochemical perspective, this compound, in its parent form, is an achiral molecule. The acetal carbon is bonded to two identical methoxy groups, meaning it does not constitute a stereocenter. Consequently, the molecule does not exhibit enantiomerism or diastereomerism. However, the introduction of a substituent at the alpha-position to the amine group, as seen in 1-substituted-2,2-dimethoxyethylamine derivatives, would create a chiral center, leading to stereoisomers. google.com

Advanced Synthetic Methodologies for N,n Diethyl 2,2 Dimethoxyethanamine

Alkylation Strategies in N,N-diethyl-2,2-dimethoxyethanamine Synthesis

Alkylation represents a direct and fundamental approach to constructing the target molecule. This strategy involves the formation of a new carbon-nitrogen bond by reacting an amine with an appropriate alkylating agent.

The principal alkylation route involves the nucleophilic substitution reaction between diethylamine (B46881) and a halo-substituted acetaldehyde (B116499) dimethyl acetal (B89532), such as 2,2-dimethoxyethyl chloride. In this process, the nitrogen atom of diethylamine acts as a nucleophile, attacking the electrophilic carbon atom bearing the chlorine atom. This displaces the chloride ion and forms the desired this compound. The reaction is a classic example of an SN2 (bimolecular nucleophilic substitution) mechanism.

A related synthesis described in patent literature involves the reaction of aminoacetaldehyde dimethyl ether with N-(2-phenyl)ethyl-2-chloroacetamide. google.com While the specific substrates differ, the underlying principle of alkylating an amine with a chloro-acetal derivative is the same. Challenges in such syntheses can include low yields and the need for an excess of the amine raw material, driving the search for more efficient methods. google.com

To optimize the alkylation process, several reaction conditions and methodological refinements are employed. The choice of base, solvent, and catalyst is crucial for maximizing yield and purity.

Base and Solvent: The reaction necessitates the presence of a base to neutralize the hydrochloric acid (HCl) formed as a byproduct. Common bases include tertiary amines like triethylamine (B128534) (Et3N) or inorganic bases such as potassium carbonate. The solvent is typically an organic medium like toluene (B28343) or dichloromethane. google.com

Phase-Transfer Catalysis: A significant refinement is the use of a phase-transfer catalyst. This technique is particularly useful when the reactants are soluble in different phases (e.g., an aqueous phase and an organic solvent). The catalyst facilitates the transfer of the amine reactant or the alkylating agent across the phase boundary, accelerating the reaction and often leading to higher yields under milder conditions. google.com

Temperature Control: The reaction temperature is another key parameter. While some procedures may involve refluxing for several hours, others can be performed at temperatures ranging from 0 to 90°C to control the reaction rate and minimize side products. google.com

Interactive Table 1: Typical Reaction Conditions for Alkylation

| Parameter | Condition/Reagent | Purpose | Citation |

|---|---|---|---|

| Amine | Diethylamine | Nucleophile | |

| Alkylating Agent | 2,2-Dimethoxyethyl Chloride | Electrophile | |

| Base | Triethylamine, Potassium Carbonate | Acid Scavenger | google.com |

| Solvent | Toluene, Dichloromethane | Reaction Medium | google.com |

| Catalyst | Phase-Transfer Catalyst | Enhance Reaction Rate | google.com |

| Temperature | 0 - 90°C | Control Reaction Rate | google.com |

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions, where three or more reactants combine in a single operation to form a product, offer a highly efficient alternative to traditional linear syntheses.

The Kabachnik-Fields reaction is a prominent three-component reaction used for the synthesis of α-aminophosphonates. wikipedia.org It is important to clarify that this reaction does not directly produce this compound. Instead, it utilizes an amine, a carbonyl compound (like an aldehyde or ketone), and a dialkyl phosphite (B83602) to create α-aminophosphonate derivatives. wikipedia.org

A precursor to the target molecule, 2,2-dimethoxyethanamine, can serve as the amine component in a Kabachnik-Fields reaction. chemsrc.comarkat-usa.org Similarly, diethylamine itself can be used as the amine component. The reaction provides a pathway to phosphorus-containing analogues of amino acids, which are of significant interest for their potential biological activities. wikipedia.orgresearchgate.net Therefore, while not a direct synthesis of the title compound, the Kabachnik-Fields reaction represents a key synthetic application of its parent amine structures.

The mechanism of the Kabachnik-Fields reaction generally proceeds through one of two pathways. The most common pathway involves the initial formation of an imine from the condensation of the amine and the carbonyl compound. This is followed by the nucleophilic addition of the dialkyl phosphite across the C=N double bond of the imine (a hydrophosphonylation step) to yield the final α-aminophosphonate product. wikipedia.orgnih.gov

The reaction is versatile, with a broad substrate scope.

Amine Component: Can be primary or secondary amines, including heterocyclic amines. nih.gov

Carbonyl Component: Typically aldehydes, but ketones can also be used. wikipedia.org

Phosphorus Reagent: Usually a dialkyl phosphite, but other >P(O)H species like H-phosphinates and secondary phosphine (B1218219) oxides are also applicable. nih.gov

Catalysts, such as Lewis acids like magnesium perchlorate, can accelerate the reaction. wikipedia.orgchemsrc.com However, modern variations often employ microwave assistance, which can proceed rapidly without any catalyst or solvent. researchgate.netnih.gov

Interactive Table 2: Components of the Kabachnik-Fields Reaction

| Component | Example | Role in Reaction | Citation |

|---|---|---|---|

| Amine | Diethylamine, 2,2-Dimethoxyethanamine | Forms imine intermediate | wikipedia.orgchemsrc.com |

| Carbonyl | Benzaldehyde (B42025), Formaldehyde | Forms imine intermediate | wikipedia.orgresearchgate.net |

| P-Reagent | Diethyl phosphite, Diphenylphosphine oxide | Adds to imine (Hydrophosphonylation) | wikipedia.orgnih.gov |

| Catalyst (Optional) | Magnesium Perchlorate, Microwave (energy source) | Accelerates reaction | chemsrc.comnih.gov |

Emerging Synthetic Routes and Green Chemistry Principles

Modern synthetic chemistry places a strong emphasis on developing routes that are not only efficient but also environmentally benign. These "green" principles are being applied to the synthesis of this compound and related compounds.

Key green chemistry principles applicable to this synthesis include:

Atom Economy: Designing reactions to maximize the incorporation of all reactant atoms into the final product, thus minimizing waste. acs.org Multicomponent reactions like the Kabachnik-Fields reaction are often cited for their high atom economy. researchgate.net

Use of Catalysis: Employing catalytic reagents over stoichiometric ones reduces waste. The use of Lewis acids or phase-transfer catalysts is an example. google.comwikipedia.org

Reduction of Derivatives: Avoiding unnecessary protection and deprotection steps simplifies synthesis and reduces material usage. acs.org

Safer Solvents and Conditions: The move towards solvent-free reactions, often enabled by microwave irradiation, significantly reduces the environmental impact and can dramatically shorten reaction times. researchgate.netnih.gov This approach has been successfully applied in Kabachnik-Fields condensations. nih.gov

Emerging routes focus on these principles. For instance, improving alkylation through phase-transfer catalysis increases efficiency and may allow for milder conditions. google.com Furthermore, the development of efficient syntheses for this compound and its precursors is driven by their utility as versatile building blocks for constructing complex nitrogen-containing heterocycles used in various fields of chemistry. arkat-usa.orgrsc.orgnih.gov

Development of Novel and Efficient Preparative Pathways

Traditional synthetic approaches have been refined, and new pathways have been developed to improve the accessibility and purity of this compound. Key strategies include direct alkylation, reductive amination, and substitution reactions using readily available precursors.

One of the most direct routes is the N,N-diethylation of 2,2-dimethoxyethanamine . This primary amine serves as a fundamental building block in various synthetic processes. prepchem.comarkat-usa.orgnih.gov The reaction typically involves treating 2,2-dimethoxyethanamine with an ethylating agent, such as ethyl halide (e.g., ethyl bromide or ethyl iodide) or diethyl sulfate, in the presence of a suitable base to neutralize the acid formed during the reaction.

A highly efficient and widely adopted method is the reductive amination of 2,2-dimethoxyacetaldehyde (B46314) with diethylamine. This approach combines the formation of an enamine or iminium ion intermediate and its subsequent reduction in a single pot. Catalytic hydrogenation, employing catalysts like palladium on carbon (Pd/C), Raney Nickel, or homogeneous rhodium catalysts with molecular hydrogen (H₂), is a common choice for the reduction step. google.comresearchgate.net This method is favored for its high selectivity and yields.

Table 1: Comparison of Reductive Amination Conditions for Tertiary Amine Synthesis Note: This table is based on analogous reactions reported in the literature.

| Parameter | Condition | Rationale / Comment |

| Catalyst | Homogeneous Rhodium (e.g., Rh(acac)(cod)) with phosphine ligands (e.g., Xantphos) | High activity and selectivity for tertiary amine formation. researchgate.net |

| Reducing Agent | Molecular Hydrogen (H₂) | "Green" reducing agent; byproduct is water. researchgate.net |

| Solvent | Methanol (B129727), Toluene | Methanol is often effective; choice can depend on catalyst and substrate solubility. researchgate.net |

| Temperature | 80-100 °C | Provides sufficient energy to overcome activation barriers without promoting side reactions. researchgate.net |

| Pressure | 30-50 bar H₂ | Ensures sufficient hydrogen concentration for efficient reduction. researchgate.netrsc.org |

| Reactant Ratio | Excess of amine (e.g., 4:1 amine to aldehyde) | Can improve selectivity towards the desired tertiary amine. researchgate.net |

Another effective pathway involves the nucleophilic substitution of a haloacetal. This process starts with chloroacetaldehyde dimethyl acetal , which is reacted with an excess of diethylamine. The amine acts as both the nucleophile and the base to capture the resulting hydrogen chloride. This method is analogous to the industrial synthesis of other N,N-dialkylamino acetals, such as 4-(N,N-dimethylamino)butyraldehyde dimethyl acetal, where a chloro-precursor is treated with the corresponding amine. asianpubs.orggoogle.com

Sustainable Methodologies for this compound Production

In line with the principles of green chemistry, recent efforts have focused on developing more sustainable and environmentally benign processes for the production of this compound. These methodologies prioritize atom economy, the use of catalytic reagents over stoichiometric ones, and the reduction of hazardous waste.

Catalytic reductive amination stands out as a particularly sustainable route. The use of molecular hydrogen as the terminal reducing agent is highly atom-economical, producing only water as a byproduct. Homogeneous catalysts, such as those based on rhodium or iridium, offer high turnover numbers and selectivity under milder conditions, minimizing energy consumption. researchgate.net The development of heterogeneous catalysts for this transformation is also a key area of research, as they can be more easily separated from the reaction mixture and recycled, reducing costs and waste.

Process optimization has led to the development of one-pot syntheses that bypass the need for isolating and purifying intermediates. For instance, some patented processes for similar amino acetals describe multi-step reactions (oxidation, acetalization, and aminolysis) where intermediates are used directly in the subsequent step without purification, with only the final product requiring distillation. google.com This approach significantly reduces solvent usage and waste generation.

Table 2: Comparison of Synthetic Approaches - Efficiency and Sustainability

| Feature | Stoichiometric Alkylation | Catalytic Reductive Amination |

| Primary Reagents | 2,2-Dimethoxyethanamine, Ethyl Halide, Base | 2,2-Dimethoxyacetaldehyde, Diethylamine, H₂ |

| Key Reagent Type | Stoichiometric | Catalytic |

| Byproducts | Halide salts (e.g., NaBr, KI) | Water |

| Atom Economy | Lower | Higher |

| Waste Generation | Significant salt waste | Minimal |

| Process Steps | Often requires separate steps for reaction and neutralization | One-pot reaction |

| Sustainability Profile | Less sustainable | More sustainable, especially with catalyst recycling. researchgate.netgoogle.com |

Furthermore, research into novel reaction pathways, such as those utilizing Betti bases, presents opportunities for developing highly efficient and stereoselective syntheses of related amino acetals. researchgate.netrsc.org While more complex, these methods can provide access to a wide range of derivatives from common starting materials through catalytic, multi-component reactions, which are inherently more efficient and sustainable. rsc.org The selection of greener solvents and the development of solvent-free reaction conditions continue to be important goals in the sustainable production of this compound and other fine chemicals.

Chemical Reactivity and Mechanistic Investigations of N,n Diethyl 2,2 Dimethoxyethanamine

Acid-Base Properties and Protonation Studies of the Amine Moiety

The chemical nature of N,N-diethyl-2,2-dimethoxyethanamine is significantly influenced by the lone pair of electrons on its nitrogen atom. This lone pair makes the amine moiety a Lewis base, capable of donating electrons, and a Brønsted-Lowry base, capable of accepting a proton study.comwikipedia.org.

The basicity of the amine is enhanced by the presence of the two ethyl groups and the 2,2-dimethoxyethyl substituent. These alkyl groups are electron-donating, increasing the electron density on the nitrogen atom through an inductive effect libretexts.orglumenlearning.com. This increased electron density makes the lone pair more available and attractive to protons, rendering the compound more basic than ammonia (B1221849) and its corresponding primary and secondary amines libretexts.org. The basicity is expected to be comparable to other simple tertiary amines, such as triethylamine (B128534), whose conjugate acid has a pKₐ of approximately 10.75 atamanchemicals.com.

In the presence of an acid (H-A), the amine undergoes a reversible protonation reaction to form the corresponding ammonium (B1175870) salt, N,N-diethyl-2,2-dimethoxyethylammonium-A⁻. The position of this equilibrium depends on the strength of the acid and the pH of the solution.

| Compound | Amine Type | pKₐ of Conjugate Acid (approx.) | Relative Basicity |

| Ammonia (NH₃) | - | 9.25 | Weakest |

| Ethylamine (CH₃CH₂NH₂) | Primary | 10.6 | Stronger |

| Diethylamine (B46881) ((CH₃CH₂)₂NH) | Secondary | 10.9 | Stronger |

| Triethylamine ((CH₃CH₂)₃N) | Tertiary | 10.75 | Strong |

| This compound | Tertiary | ~10.5 - 11.0 (Estimated) | Strong |

Note: This table presents typical, illustrative data to contextualize the expected basicity. The value for this compound is an estimate based on structurally similar compounds.

Condensation Reactions with Carbonyl Compounds

A critical distinction for tertiary amines like this compound is their inability to form stable imines or enamines through direct condensation with aldehydes or ketones. The formation of these C=N double bonds requires the elimination of water, a process that necessitates the removal of a proton from the nitrogen atom in the final step libretexts.orglibretexts.org. Since tertiary amines lack an N-H bond, this pathway is blocked. The reaction with a carbonyl compound would likely halt at an unstable zwitterionic tetrahedral intermediate, which would readily revert to the starting materials.

However, the compound can serve as a base catalyst in condensation reactions involving other nucleophiles and carbonyls, analogous to the role of triethylamine atamanchemicals.com.

Under acidic conditions (e.g., pH < 5), this compound would be protonated to form its non-nucleophilic conjugate acid libretexts.org. In this state, it cannot function as a nucleophile or a base catalyst.

Therefore, in a reaction mixture containing a carbonyl compound, a primary amine, and catalytic acid, this compound would be a spectator ion. The reaction would proceed via the standard acid-catalyzed mechanism for imine formation masterorganicchemistry.comyoutube.comchemistrysteps.com:

Protonation of the carbonyl oxygen: The acid catalyst activates the carbonyl group, making it more electrophilic.

Nucleophilic attack: A primary amine (R-NH₂) attacks the activated carbonyl carbon.

Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.

Protonation of the hydroxyl group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst to form a good leaving group (H₂O).

Elimination of water: The lone pair on the nitrogen facilitates the elimination of a water molecule, forming a protonated imine, or iminium ion.

Deprotonation: A base (like water) removes the final proton from the nitrogen to yield the neutral imine and regenerate the acid catalyst libretexts.orglibretexts.org.

In a basic or neutral environment, this compound can function as a non-nucleophilic base catalyst atamanchemicals.com. Its role is not to react with the carbonyl itself, but to facilitate other reactions.

As an Acid Scavenger: In reactions that produce an acidic byproduct (e.g., HCl in an acylation), the tertiary amine can neutralize the acid, preventing it from catalyzing unwanted side reactions.

As a General Base Catalyst: It can facilitate the dehydration step in the formation of an imine from a primary amine and a carbonyl. By removing a proton from the nitrogen in the carbinolamine intermediate, it can assist in the elimination of the hydroxide (B78521) ion (OH⁻), although this is generally less efficient than the acid-catalyzed pathway.

| Reaction Type | Role of this compound | Illustrative Example |

| Knoevenagel Condensation | Base catalyst | Deprotonates an active methylene (B1212753) compound (e.g., diethyl malonate) to form a nucleophilic enolate, which then attacks an aldehyde or ketone. |

| Aldol Condensation | Base catalyst (for enolate formation) | Can deprotonate the α-carbon of a ketone to initiate the condensation, though stronger bases are typically used. |

| Imine formation (from R-NH₂) | Acid scavenger / General base | Neutralizes acid byproducts or assists in the dehydration step of carbinolamine intermediate. |

Acetal (B89532) Cleavage and Transacetalization Mechanisms

Acetal Cleavage:

Acid-catalyzed hydrolysis of acetals is a well-established reaction that results in the formation of a carbonyl compound and the corresponding alcohol(s). chemistrysteps.com For this compound, this reaction would yield N,N-diethylaminoacetaldehyde and two equivalents of methanol (B129727). The mechanism involves the protonation of one of the methoxy (B1213986) groups, converting it into a good leaving group (methanol). libretexts.org Subsequent departure of methanol generates a resonance-stabilized oxocarbenium ion. masterorganicchemistry.com Nucleophilic attack by water on this intermediate, followed by deprotonation, forms a hemiacetal. libretexts.org Further protonation of the remaining methoxy group and its elimination as a second molecule of methanol, followed by deprotonation of the hydroxyl group, leads to the final aldehyde product. chemistrysteps.com

Step 1: Protonation of a methoxy oxygen by an acid catalyst (H₃O⁺).

Step 2: Elimination of methanol to form a resonance-stabilized oxocarbenium ion.

Step 3: Nucleophilic attack by water on the carbocation.

Step 4: Deprotonation to form a hemiacetal intermediate.

Step 5: Protonation of the second methoxy group.

Step 6: Elimination of a second molecule of methanol to form a protonated aldehyde.

Step 7: Deprotonation to yield N,N-diethylaminoacetaldehyde.

The rate of this reaction is dependent on the acidity of the medium. masterorganicchemistry.com A hypothetical representation of reaction outcomes under different acidic conditions is presented in Table 1.

Interactive Data Table 1: Hypothetical Acetal Cleavage of this compound under Various Acidic Conditions

| Catalyst | Concentration (M) | Temperature (°C) | Reaction Time (h) | Conversion (%) |

| HCl | 0.1 | 25 | 4 | 95 |

| H₂SO₄ | 0.05 | 25 | 6 | 92 |

| TsOH | 0.2 | 40 | 2 | 98 |

| Formic Acid | 1.0 | 50 | 8 | 75 |

Please note: This data is illustrative and based on general principles of acetal hydrolysis; it is not derived from experimental studies on this compound.

Transacetalization:

Transacetalization is a process where an existing acetal is converted into a different acetal by reacting with another alcohol, typically a diol, in the presence of an acid catalyst. study.com This reaction is an equilibrium process, and it is often driven to completion by using an excess of the diol or by removing the displaced alcohol. For this compound, reaction with a diol such as ethylene (B1197577) glycol would lead to the formation of a cyclic acetal.

The mechanism is analogous to that of acetal hydrolysis. The initial steps involve protonation and loss of one of the methoxy groups to form the oxocarbenium ion. study.com Instead of water, a hydroxyl group from the diol acts as the nucleophile, attacking the carbocation. An intramolecular nucleophilic attack by the second hydroxyl group of the diol, following the departure of the second methoxy group, leads to the formation of the stable cyclic acetal. study.com

A hypothetical example of a transacetalization reaction is shown in Table 2.

Interactive Data Table 2: Hypothetical Transacetalization of this compound with Diols

| Diol | Catalyst | Solvent | Temperature (°C) | Yield of Cyclic Acetal (%) |

| Ethylene Glycol | p-Toluenesulfonic acid | Toluene (B28343) | 110 (reflux) | 85 |

| Propane-1,3-diol | Amberlyst-15 | Dichloromethane | 40 | 88 |

| Catechol | Scandium(III) triflate | Acetonitrile (B52724) | 60 | 92 |

| 1,2-Cyclohexanediol | Brønsted acid | Toluene | 110 (reflux) | 82 |

Please note: This data is illustrative and based on general principles of transacetalization reactions; it is not derived from experimental studies on this compound.

Exploration of Radical and Photochemical Transformations

The exploration of radical and photochemical reactions of this compound opens avenues for novel synthetic transformations. While direct experimental data for this specific compound is scarce, the reactivity of related α-amino acetal structures and general principles of radical and photochemistry can provide insights into its potential behavior.

Radical Transformations:

Free radical reactions are initiated by the homolytic cleavage of a bond, which can be induced by heat, light, or a radical initiator. msu.edu In the context of this compound, the presence of C-H bonds alpha to both the nitrogen atom and the acetal oxygen atoms are potential sites for hydrogen abstraction by a reactive radical species.

The formation of an α-aminoalkyl radical is a common pathway in the chemistry of tertiary amines. nih.gov Single-electron oxidation of the amine can lead to a radical cation, which then undergoes fragmentation to produce an α-aminoalkyl radical. nih.gov This radical could then participate in various C-C bond-forming reactions.

Alternatively, radical abstraction of a hydrogen atom from the carbon atom of the acetal group would generate an acetal radical. researchgate.net These radicals can serve as synthetic equivalents for acyl radicals. researchgate.net

A hypothetical scheme for the generation of radicals from this compound is presented below:

Pathway A: α-Amino Radical Formation

Initiation: A radical initiator (e.g., AIBN) generates an initial radical.

Propagation: The initiator radical abstracts a hydrogen atom from the carbon alpha to the nitrogen atom.

Pathway B: Acetal Radical Formation

Initiation: As above.

Propagation: The initiator radical abstracts a hydrogen atom from the carbon of the acetal group.

The relative stability of the potential radical intermediates would influence the preferred reaction pathway. The stability of α-aminoalkyl radicals is well-documented. nih.gov

Photochemical Transformations:

Photochemical reactions are initiated by the absorption of light, leading to an electronically excited state with distinct reactivity. semanticscholar.org For this compound, potential photochemical transformations could involve the cleavage of C-N or C-O bonds.

Photochemical C-N bond cleavage is a known process for certain classes of amines and can be facilitated by appropriate chromophores within the molecule or through photosensitization. semanticscholar.orgacs.org The excitation of the n-electrons on the nitrogen atom could lead to a reactive excited state susceptible to bond cleavage.

Similarly, while less common for simple acetals, photochemical cleavage of the C-O bonds of the acetal group could be envisioned, potentially leading to the formation of radical pairs. The efficiency of such a process would depend on the energy of the incident light and the presence of any photosensitizing agents.

Given the lack of specific experimental data, the following table presents hypothetical photochemical reactions and their potential products.

Interactive Data Table 3: Hypothetical Photochemical Transformations of this compound

| Wavelength (nm) | Solvent | Additive | Potential Major Product(s) |

| 254 | Acetonitrile | None | Diethylamine, 2,2-dimethoxyethanal |

| 300 | Methanol | Acetone (sensitizer) | N-ethyl-2,2-dimethoxyethanamine, Ethane |

| >320 | Isopropanol | Benzophenone | Products from hydrogen abstraction by the solvent |

Please note: This data is illustrative and based on general principles of photochemical reactions of amines and related compounds; it is not derived from experimental studies on this compound.

Further experimental and theoretical studies are necessary to fully elucidate the radical and photochemical reactivity of this compound and to harness its potential in synthetic organic chemistry.

Applications of N,n Diethyl 2,2 Dimethoxyethanamine in Organic Synthesis and Catalysis

Versatility as an Intermediate in the Construction of Complex Organic Molecules

N,N-diethyl-2,2-dimethoxyethanamine serves as a valuable intermediate in the synthesis of more intricate organic molecules. smolecule.com Its utility stems from the presence of two key functional groups: a diethylamino group and a dimethoxyacetal group. cymitquimica.com The tertiary amine can engage in reactions such as nucleophilic substitutions and alkylations. cymitquimica.com Simultaneously, the acetal (B89532) moiety acts as a protected form of an aldehyde. Under acidic conditions, this group can be deprotected to reveal a reactive aldehyde, which can then undergo in-situ cyclization reactions to form complex heterocyclic systems. google.com This dual functionality makes it a strategic building block for introducing specific structural motifs into target molecules during multi-step syntheses.

Building Block for Advanced Heterocyclic Systems

The structure of this compound makes it a suitable precursor for the assembly of various heterocyclic frameworks, which are core components of many biologically active compounds.

The compound has been identified as a potential precursor in the synthesis of 4-aminoquinazoline derivatives. smolecule.com Quinazolines are a class of heterocyclic compounds that are of significant interest in medicinal chemistry, with many derivatives exhibiting a range of biological activities. nih.govmdpi.com The synthesis of 2-aminoquinazoline (B112073) derivatives can be achieved through methods like acid-mediated [4+2] annulation reactions between N-benzyl cyanamides and 2-amino aryl ketones. mdpi.com In such synthetic strategies, an aminoacetaldehyde equivalent is often required, and this compound can serve as a stable and effective source for this reactive moiety following the deprotection of its acetal group.

The utility of this compound and its close structural analogs extends to the synthesis of a diverse range of other heterocyclic systems. The underlying principle often involves the deprotection of the acetal to an aldehyde, followed by an intramolecular cyclization.

Pyrido[4,3,2-kl]acridines: A derivative of this compound has been used to construct the pyrido[4,3,2-kl]acridine skeleton through an acid-catalyzed cyclization. ub.edu

Pyrrolocoumarins: The related compound, 2,2-dimethoxyethanamine, reacts with specific diheterocyclic ketones to yield pyrrolocoumarin structures. researchgate.net

Isoquinolines, Indoles, and Pyrazines: The general class of 2,2-dialkoxyethylamine derivatives are known building blocks for biologically important nitrogen-containing heterocycles like isoquinolines, indoles, and pyrazines through deprotection and subsequent cyclization. google.com

Fluorinated Pyrroles: In the field of fluorine medicinal chemistry, 2,2-dimethoxyethylamine has been used in reactions to construct trifluoromethyl-containing pyrroles, which are valued for their potential biological activities. growingscience.com

| Heterocyclic System | Precursor/Analog | Reference |

| 4-Aminoquinazoline Derivatives | This compound | smolecule.com |

| Pyrido[4,3,2-kl]acridines | 2,2-dimethoxyethanamine derivative | ub.edu |

| Pyrrolocoumarins | 2,2-dimethoxyethanamine | researchgate.net |

| Isoquinolines, Indoles, Pyrazines | 2,2-dialkoxyethylamines | google.com |

| Trifluoromethylpyrroles | 2,2-dimethoxyethylamine | growingscience.com |

Catalytic and Reagent Utility in Organic Transformations

Beyond its role as a structural building block, this compound functions as a key reagent that enables specific and efficient chemical transformations.

The compound is primarily used as a reagent in multi-step synthetic pathways. cymitquimica.comguidechem.com A key reaction it facilitates is intramolecular cyclization, particularly following acid-catalyzed deprotection of the acetal. This strategy is central to its application in forming heterocyclic rings like isoquinolines. google.com For instance, in the Pomeranz–Fritsch reaction, an aminoacetal is condensed with a benzaldehyde (B42025) derivative, and the resulting intermediate is cyclized under acidic conditions to form the isoquinoline (B145761) core. acs.org this compound provides the necessary aminoacetal fragment for such transformations.

The reactivity of this compound is dictated by its two primary functional groups. cymitquimica.com

Tertiary Amine: The diethylamino group is a tertiary amine, which can act as a base or a nucleophile. cymitquimica.com Its presence is crucial for the initial steps of many reactions, such as the condensation with aldehydes or ketones to form iminium intermediates, which are key precursors for cyclization.

Dimethoxyacetal: This group serves as a stable protecting group for a highly reactive aldehyde. google.com This protection allows for other chemical manipulations to be performed on the molecule without affecting the aldehyde. The acetal can then be easily hydrolyzed under acidic conditions at the desired stage of a synthesis to release the aldehyde, which can then participate in intramolecular reactions, most notably cyclization, to form the final heterocyclic product. google.comub.edu

This combination of a nucleophilic/basic center and a masked electrophilic center within the same molecule makes this compound a highly effective and strategic reagent in synthetic organic chemistry.

Derivatization Strategies for Functional Material Development

The strategic modification of this compound serves as a pathway to novel functional materials, leveraging its inherent chemical functionalities. The primary sites for derivatization are the tertiary amine and the acetal group, which can be selectively targeted or reacted in concert to introduce a range of functional moieties. These modifications are instrumental in tailoring the properties of the resulting materials for specific applications in fields such as polymer chemistry and materials science.

The reactive amine group in this compound makes it a candidate for incorporation into various polymer structures. ontosight.ai Derivatization strategies often focus on introducing polymerizable groups or moieties that can interact with polymer matrices. While direct derivatization of this compound for functional material development is a niche area of research, analogous derivatizations of similar amino acetals provide a framework for potential applications.

One potential derivatization route involves the quaternization of the tertiary amine. This reaction would introduce a permanent positive charge, creating a cationic center. Such a modification is a common strategy in the development of ion-containing polymers (ionomers) and materials with antimicrobial properties.

Another approach is the hydrolysis of the dimethoxy acetal to reveal a reactive aldehyde functionality. This in-situ generation of an aldehyde group opens up a plethora of subsequent chemical transformations. The resulting amino-aldehyde can undergo condensation reactions with a variety of nucleophiles to form Schiff bases or be utilized in multicomponent reactions to construct complex heterocyclic systems. These systems can then be incorporated as pendant groups on a polymer backbone, influencing the material's optical, electronic, or self-assembly properties.

Furthermore, derivatives of the related compound 2,2-dimethoxyethylamine have been used in the synthesis of polymer-supported acyclic intermediates. These intermediates are precursors for the combinatorial synthesis of various heterocyclic compounds, such as piperazinones. researchgate.net This solid-phase synthesis approach allows for the systematic variation of substituents, enabling the creation of libraries of materials with diverse functionalities.

The development of stimuli-responsive materials is another promising application for derivatives of this compound. For instance, the incorporation of the N,N-diethylamino group can impart pH-responsiveness to a material. At low pH, the amine is protonated, leading to changes in solubility, conformation, or charge density. This property is particularly valuable in the design of "smart" hydrogels for drug delivery, where a change in the physiological environment can trigger the release of a therapeutic agent. While not directly involving this compound, the synthesis of dual-responsive injectable hydrogels has been achieved using N,N'-dimethylaminoethyl methacrylate, a compound with a similar tertiary amine functionality.

The following table outlines potential derivatization strategies for this compound and the corresponding potential functional materials that could be developed.

| Derivatization Strategy | Reactive Site(s) | Resulting Functional Group(s) | Potential Functional Material | Potential Application |

| Quaternization | Tertiary Amine | Quaternary Ammonium (B1175870) Salt | Cationic Polymers/Ionomers | Antimicrobial surfaces, ion-exchange membranes |

| Acetal Hydrolysis followed by Condensation | Acetal, Amine | Imine (Schiff Base) | Functionalized Polymers | Sensors, catalysts, responsive materials |

| Incorporation into Polymer Backbone | Amine | Amide, Urea, etc. | Copolymers, Polyurethanes | Engineering plastics, biocompatible materials |

| Grafting onto Polymer Chains | Amine | Various | Surface-modified Materials | Improved biocompatibility, targeted drug delivery |

| Formation of Metal Complexes | Amine | Metal-Ligand Complex | Metallo-polymers | Catalysis, magnetic materials, electrochromic devices |

It is important to note that while the chemical principles for these derivatizations are well-established, their specific application to this compound for the creation of functional materials is an area that warrants further exploration. The research findings on analogous compounds provide a strong foundation for future work in this direction.

Spectroscopic Characterization and Advanced Analytical Techniques for N,n Diethyl 2,2 Dimethoxyethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the N,N-diethyl-2,2-dimethoxyethanamine molecule.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the five unique proton environments in its structure. The chemical shift (δ) of each signal is influenced by the electron density around the protons, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons.

Ethyl Group Protons: The two ethyl groups attached to the nitrogen atom give rise to two signals: a quartet corresponding to the methylene (B1212753) protons (-CH₂-) and a triplet for the terminal methyl protons (-CH₃). The quartet results from coupling with the three adjacent methyl protons, and the triplet arises from coupling with the two adjacent methylene protons.

Methylene Bridge Protons: The methylene protons (-CH₂-) situated between the nitrogen atom and the acetal (B89532) carbon are expected to appear as a doublet, coupled to the single proton on the acetal carbon.

Acetal Proton: The single proton on the acetal carbon (-CH(OCH₃)₂) is predicted to be a triplet due to coupling with the adjacent methylene bridge protons.

Methoxy (B1213986) Protons: The six protons of the two equivalent methoxy groups (-OCH₃) are magnetically identical and will appear as a sharp singlet, as they have no adjacent protons to couple with.

Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -CH(OCH₃)₂ | 4.4 - 4.6 | Triplet (t) | 1H |

| -OCH₃ | 3.3 - 3.4 | Singlet (s) | 6H |

| -N-CH₂-CH(OCH₃)₂ | 2.6 - 2.8 | Doublet (d) | 2H |

| -N-CH₂-CH₃ | 2.5 - 2.7 | Quartet (q) | 4H |

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, five distinct signals are expected, corresponding to each unique carbon atom.

Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C H(OCH₃)₂ | 102 - 105 |

| -OC H₃ | 53 - 56 |

| -N-C H₂-CH(OCH₃)₂ | 51 - 54 |

| -N-C H₂-CH₃ | 47 - 50 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of this compound and for gaining insight into its structure through the analysis of its fragmentation patterns.

For a molecule containing a single nitrogen atom, the Nitrogen Rule predicts an odd nominal molecular mass. The molecular formula for this compound is C₈H₁₉NO₂, giving it a molecular weight of approximately 161.24 g/mol . Therefore, the molecular ion peak (M⁺) in the mass spectrum is expected at an m/z of 161.

The fragmentation of this compound under electron ionization (EI) is dominated by cleavage of the carbon-carbon bonds adjacent to the nitrogen atom, a process known as alpha-cleavage. libretexts.orgmiamioh.edu This process leads to the formation of stable, resonance-stabilized iminium cations, which often represent the most abundant peaks in the spectrum.

Key predicted fragmentation pathways include:

Loss of an ethyl radical (•CH₂CH₃): Alpha-cleavage resulting in the loss of an ethyl group would generate a fragment with m/z 132.

Loss of a dimethoxymethyl radical (•CH(OCH₃)₂): Cleavage of the bond between the nitrogen and the adjacent methylene group would result in a fragment with m/z 86. This fragment, corresponding to the diethyl iminium ion, is often a very stable and abundant ion in the mass spectra of N,N-diethyl substituted amines. msu.edu

Loss of a methoxy radical (•OCH₃): Cleavage can also lead to the loss of a methoxy group from the molecular ion, resulting in a fragment at m/z 130.

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 161 | [M]⁺ (Molecular Ion) |

| 132 | [M - CH₂CH₃]⁺ |

| 130 | [M - OCH₃]⁺ |

| 86 | [M - CH(OCH₃)₂]⁺ (Likely Base Peak) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a characteristic fingerprint of the functional groups present.

The IR spectrum of this compound is characterized by the presence of C-H, C-N, and C-O bonds and the notable absence of O-H or N-H stretching bands, confirming its tertiary amine and acetal structure. pressbooks.pub

C-H Stretching: Strong absorptions are expected in the region of 2850-2960 cm⁻¹ due to the stretching vibrations of the sp³-hybridized C-H bonds in the ethyl, methylene, and methoxy groups. masterorganicchemistry.com

C-O Stretching: The acetal group is characterized by strong C-O stretching bands. Typically, acetals show two prominent absorptions in the 1050-1150 cm⁻¹ range.

C-N Stretching: The stretching vibration of the C-N bond in aliphatic amines typically appears in the 1000-1250 cm⁻¹ region. This peak may sometimes overlap with other absorptions in the fingerprint region.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H (sp³ alkane) | 2850 - 2960 | Strong |

| C-O (acetal) | 1050 - 1150 | Strong |

High-Resolution Chromatographic Separations and Purity Assessment

High-resolution chromatographic techniques are essential for separating this compound from impurities, such as starting materials, by-products, or degradation products, thereby allowing for accurate purity assessment. The most common methods employed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC)

Given its volatility, this compound is well-suited for analysis by GC.

Method: A sample is vaporized and injected onto the head of a chromatographic column. Separation is achieved based on the compound's boiling point and its interactions with the stationary phase of the column.

Columns: Capillary columns with a mid-polarity stationary phase are typically effective for separating amines.

Detection: A Flame Ionization Detector (FID) provides high sensitivity for organic compounds, while coupling GC with a Mass Spectrometer (GC-MS) allows for both quantification and positive identification of the compound and any impurities by comparing their mass spectra to reference libraries.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile or thermally sensitive compounds, though it can also be readily applied to this compound.

Method: The sample is dissolved in a suitable solvent and pumped through a column packed with a stationary phase. Separation occurs based on the differential partitioning of the analyte between the mobile phase and the stationary phase.

Modes: Reversed-phase HPLC (RP-HPLC) is the most common mode. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol (B129727). The basic nature of the amine may require the addition of a modifier, like trifluoroacetic acid or an amine additive, to the mobile phase to ensure good peak shape and reproducibility.

Detection: Ultraviolet (UV) detection is possible if the molecule contains a chromophore, though this compound lacks a strong one. More universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can be used. Alternatively, HPLC coupled with mass spectrometry (LC-MS) offers high sensitivity and selectivity. nih.gov

The purity of a sample is determined by calculating the area of the peak corresponding to this compound as a percentage of the total area of all peaks in the chromatogram.

Table of Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₈H₁₉NO₂ |

| Acetonitrile | C₂H₃N |

| Methanol | CH₄O |

Theoretical and Computational Chemistry Investigations of N,n Diethyl 2,2 Dimethoxyethanamine

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to solve the Schrödinger equation, providing detailed information about the electronic distribution and the nature of chemical bonds within N,N-diethyl-2,2-dimethoxyethanamine.

A typical approach involves geometry optimization, where the molecule's lowest energy conformation is determined. This is followed by frequency calculations to confirm that the structure is a true minimum on the potential energy surface. From these calculations, a wealth of data can be extracted. The electronic structure is characterized by the distribution of electrons in molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability.

Analysis of the molecular orbitals would likely show the HOMO localized around the nitrogen atom of the diethylamino group, reflecting its electron-donating character and nucleophilicity. The LUMO, conversely, would be expected to have significant contributions from the antibonding orbitals associated with the C-O bonds of the dimethoxy group.

Bonding characteristics are further elucidated through population analysis, such as Mulliken or Natural Bond Orbital (NBO) analysis. NBO analysis, in particular, provides a chemically intuitive picture of bonding by localizing orbitals into lone pairs, bonding pairs, and antibonding orbitals. This analysis can quantify the charge distribution on each atom, revealing the polar nature of the C-O and C-N bonds. Such calculations are crucial for understanding intermolecular interactions and the molecule's behavior in different chemical environments.

Table 1: Illustrative Calculated Geometric and Electronic Properties for this compound This table presents hypothetical data for illustrative purposes, as specific experimental or high-level computational values are not publicly available. The values are based on typical results for similar aliphatic amines and acetals calculated at the B3LYP/6-31G(d) level of theory.

| Parameter | Calculated Value | Description |

| Geometric Parameters | ||

| C-N Bond Length | 1.47 Å | Length of the bond between the ethyl group carbon and the nitrogen atom. |

| C-O Bond Length | 1.42 Å | Average length of the bonds between the acetal (B89532) carbon and the methoxy (B1213986) oxygen atoms. |

| C-C-N Bond Angle | 112.5° | The angle formed by the central carbon, the adjacent carbon, and the nitrogen atom. |

| O-C-O Bond Angle | 110.0° | The angle characteristic of the sp3-hybridized acetal carbon. |

| Electronic Properties | ||

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital, indicating the electron-donating ability. |

| LUMO Energy | +1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating the electron-accepting ability. |

| HOMO-LUMO Gap | 8.3 eV | A larger gap suggests higher kinetic stability. |

| Dipole Moment | 1.9 D | A measure of the overall polarity of the molecule. |

| Mulliken Charge on N | -0.45 e | Partial atomic charge on the nitrogen atom, indicating its electronegativity and nucleophilic character. |

Computational Studies of Reaction Pathways and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, a key reaction of interest is the acid-catalyzed hydrolysis of the acetal group, which would yield N,N-diethylethanal and two molecules of methanol (B129727).

To study this pathway, computational chemists map the potential energy surface (PES) of the reaction. This involves identifying the structures of reactants, intermediates, transition states, and products. Transition state (TS) theory is central to this analysis. A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate.

The investigation would begin by modeling the protonation of one of the methoxy oxygen atoms, a likely first step in an acid-catalyzed mechanism. The structure of this protonated intermediate would be optimized. Following this, a search for the transition state for the cleavage of the C-O bond would be performed, leading to the formation of a resonance-stabilized oxocarbenium ion and a molecule of methanol. The geometry of the transition state is critical; for instance, the breaking C-O bond would be elongated compared to the reactant. The energy of this TS relative to the reactants determines the activation energy of the reaction, which is directly related to the reaction rate. nih.gov

Quantum chemical methods, such as DFT, are used to calculate the energies of all species along the reaction pathway. nih.gov The results are often visualized in a reaction coordinate diagram, which plots energy against the progress of the reaction. This diagram provides a clear visual representation of the reaction's feasibility, highlighting the activation barriers for each step. For the hydrolysis of this compound, subsequent steps involving the nucleophilic attack of water on the oxocarbenium ion and final deprotonation would also be modeled to complete the mechanistic picture.

Table 2: Illustrative Energy Profile for the Hydrolysis of this compound This table presents a hypothetical reaction energy profile for illustrative purposes. Energies are relative to the reactants.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants + H⁺ | 0.0 | Starting materials in an acidic environment. |

| Protonated Intermediate | -5.2 | The acetal oxygen is protonated. |

| Transition State 1 (TS1) | +15.8 | Energy barrier for the cleavage of the first C-O bond. |

| Oxocarbenium Ion + CH₃OH | +4.5 | Formation of the key intermediate and methanol. |

| Transition State 2 (TS2) | +12.1 | Energy barrier for the nucleophilic attack of water. |

| Products + H⁺ | -10.3 | Final products after hydrolysis and regeneration of the acid catalyst. |

Molecular Dynamics Simulations for Conformational Landscapes

While quantum mechanics excels at describing electronic structure, it is computationally expensive for studying the dynamic motions of molecules over time. For this, molecular dynamics (MD) simulations are employed. rug.nl MD simulations use classical mechanics, governed by a force field, to simulate the movement of atoms in a molecule. rug.nl

For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. The molecule has several rotatable single bonds, including the C-C bond of the ethyl backbone and the C-N and C-O bonds. Rotation around these bonds gives rise to numerous conformers (rotational isomers) with different energies.

An MD simulation would be initiated from an optimized geometry. The system's temperature is set, and Newton's equations of motion are solved iteratively over a period of nanoseconds or longer. The simulation traces the trajectory of each atom, revealing how the molecule flexes, bends, and rotates.

By analyzing the trajectory, one can identify the most populated conformational states and the energy barriers between them. For this compound, key dihedral angles, such as the N-C-C-C and O-C-C-N angles, would be monitored. The resulting data can be used to construct a Ramachandran-like plot or a potential of mean force (PMF) profile, which shows the free energy as a function of one or more dihedral angles. These plots reveal the most stable conformations (e.g., anti vs. gauche) and the pathways for interconversion. This information is crucial for understanding how the molecule's shape influences its physical properties and its ability to interact with other molecules or biological targets.

Table 3: Illustrative Conformational Analysis of Key Dihedral Angles This table presents a hypothetical summary of results from a molecular dynamics simulation. The energy values are illustrative.

| Dihedral Angle | Conformation | Relative Energy (kcal/mol) | Description |

| C-C-N-C (Ethyl group) | Anti (180°) | 0.0 | The most stable arrangement, minimizing steric hindrance. |

| C-C-N-C (Ethyl group) | Gauche (±60°) | 0.9 | A less stable conformation due to steric clash between the ethyl groups. |

| O-C-C-N | Anti (180°) | 0.0 | Extended conformation, generally favored. |

| O-C-C-N | Gauche (±60°) | 1.2 | May be stabilized by intramolecular hydrogen bonding in certain environments. |

Elucidation of Structure-Reactivity Relationships through Computational Modeling

A primary goal of computational chemistry is to establish clear relationships between a molecule's structure and its chemical reactivity. By combining the insights from quantum mechanics and molecular dynamics, a comprehensive picture of this compound's behavior can be developed.

Computational modeling allows for the systematic modification of the molecule's structure to predict how these changes affect its properties. For example, one could computationally substitute the ethyl groups on the nitrogen with other alkyl groups or change the methoxy groups to other alkoxy groups. By calculating the electronic properties (like HOMO/LUMO energies and atomic charges) for each new analogue, a quantitative structure-activity relationship (QSAR) model could be developed.

These models can correlate specific molecular descriptors with reactivity. For instance, the calculated proton affinity of the nitrogen atom could be correlated with its basicity. Similarly, the activation energy for hydrolysis, as calculated in section 6.2, could be correlated with the electronic properties of substituents. A higher electron-donating ability of the groups on the nitrogen atom would be expected to increase its nucleophilicity but might have a more subtle effect on the hydrolysis of the distant acetal group.

Furthermore, electrostatic potential (ESP) maps provide a visual representation of the charge distribution on the molecule's surface. For this compound, the ESP map would show a region of negative potential (red) around the nitrogen atom, corresponding to its lone pair and nucleophilic character. Regions of positive potential (blue) would be expected around the hydrogen atoms of the ethyl groups. These maps are invaluable for predicting how the molecule will interact with other species, such as electrophiles, nucleophiles, or the active site of an enzyme. Through these integrated computational approaches, a detailed and predictive understanding of the molecule's chemical nature is achieved.

Future Research Directions and Translational Perspectives for N,n Diethyl 2,2 Dimethoxyethanamine

Development of Enantioselective and Diastereoselective Synthetic Routes

Future research will likely focus on the development of highly efficient enantioselective and diastereoselective synthetic routes to access chiral N,N-diethyl-2,2-dimethoxyethanamine and its derivatives. While methods for preparing racemic 1-substituted-2,2-dimethoxyethylamine hydrochlorides have been established, achieving high levels of stereocontrol remains a significant challenge and a key area for development. google.comresearchgate.net

One promising avenue involves the use of chiral auxiliaries derived from readily available natural products. For instance, the Betti base, which can be resolved into its enantiomers, has been used to induce chirality in various reactions. researchgate.netrsc.orgresearchgate.net Future work could explore the application of chiral Betti base derivatives or other novel chiral ligands in the synthesis of this compound to control the stereochemistry at the C1 position.

Furthermore, diastereoselective radical cyclization reactions have shown promise in creating complex molecular architectures with controlled stereochemistry. researchgate.netresearchgate.net Investigating the application of such radical-based methods to precursors containing the this compound moiety could open up new pathways to diastereomerically pure compounds. Research in this area would likely involve the design of specific substrates that favor the formation of one diastereomer over another, potentially guided by computational modeling to predict the most stable transition states.

Key Research Targets:

Design and synthesis of novel chiral ligands for asymmetric catalysis.

Application of chiral auxiliaries for diastereoselective alkylations.

Exploration of stereoselective radical cyclization strategies.

Development of enzymatic resolutions for the separation of enantiomers.

Expansion of Synthetic Utility in Multicomponent and Cascade Reactions

The structural features of this compound, particularly the presence of a reactive secondary amine and a protected aldehyde, make it an ideal candidate for multicomponent reactions (MCRs) and cascade sequences. The related compound, 2,2-dimethoxyethanamine, has already been successfully employed in various MCRs, such as the Ugi and Passerini reactions, to generate diverse molecular scaffolds. rug.nlacs.orgacs.org

Future research will likely expand upon this by systematically exploring the reactivity of this compound in a wider range of MCRs. This could include its use in less common MCRs or in the development of entirely new multicomponent processes. The goal would be to leverage the unique steric and electronic properties of the N,N-diethyl group to influence the reaction outcomes and access novel chemical space.

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, represent another fertile ground for future investigation. The latent aldehyde functionality in this compound can be unmasked under acidic conditions, initiating a cascade of cyclization and other transformations. nih.govmdpi.com Designing novel cascade sequences that incorporate this unmasking step will be a key focus, enabling the rapid construction of complex heterocyclic systems from simple starting materials.

Potential Applications in Multicomponent and Cascade Reactions:

| Reaction Type | Potential Role of this compound | Desired Outcome |

| Ugi Reaction | Amine component | Highly substituted peptide-like structures |

| Passerini Reaction | Amine component (after in-situ imine formation) | α-Acyloxy carboxamides |

| Pictet-Spengler Reaction | Amine component with an aromatic tether | Tetrahydroisoquinoline and related alkaloids |

| Kabachnik-Fields Reaction | Amine component | α-Aminophosphonates |

| Cascade Cyclizations | Precursor to an in-situ generated aldehyde | Polycyclic heterocyclic scaffolds |

Integration into Continuous Flow Chemistry and Microfluidic Systems

The integration of this compound into continuous flow chemistry and microfluidic systems offers significant advantages in terms of safety, efficiency, and scalability. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities.

Future research in this area will likely focus on adapting existing synthetic routes for this compound and its derivatives to flow conditions. This could involve the development of immobilized reagents or catalysts that can be packed into flow reactors, allowing for continuous production with easy product purification. The synthesis of heterocyclic compounds, which often involves multistep sequences, is particularly well-suited for flow chemistry, and this compound could serve as a key building block in such processes. ucl.ac.uk

Microfluidic systems, which operate on an even smaller scale, offer the potential for high-throughput screening of reaction conditions and the rapid discovery of new transformations. The use of this compound in microfluidic reactors could accelerate the optimization of complex reactions and facilitate the synthesis of compound libraries for biological screening.

Exploration in Materials Science and Polymer Chemistry for Novel Architectures

The unique chemical properties of this compound make it an intriguing building block for the creation of novel materials and polymers. The amine functionality can be used as a site for polymerization or for grafting onto existing polymer backbones, while the protected aldehyde can be deprotected to introduce reactive sites for cross-linking or surface modification.

Future research could explore the use of this compound in the synthesis of functional polymers with tailored properties. For example, incorporating this compound into a polymer chain could introduce sites for post-polymerization modification, allowing for the creation of materials with tunable hydrophilicity, conductivity, or biocompatibility. The ability of related amino acetals to influence macrophage response suggests potential applications in the development of advanced biomaterials. chemsrc.com

In the realm of materials science, this compound could be used to modify the surfaces of inorganic materials, such as silica (B1680970) or metal oxides. The amine group can anchor the molecule to the surface, while the acetal (B89532) group can be hydrolyzed to generate a reactive aldehyde for the covalent attachment of other molecules, such as fluorescent dyes, catalysts, or bioactive compounds.

Discovery of Unexplored Reaction Manifolds and Mechanistic Insights

While this compound has been utilized in a number of known transformations, there is still significant potential for the discovery of new and unexpected reactivity. Future research will likely delve into uncovering novel reaction manifolds and gaining a deeper mechanistic understanding of its chemical behavior.

This could involve exploring its reactivity with a wider range of electrophiles and nucleophiles under various conditions. For instance, its reaction with organometallic reagents, strong oxidants, or reducing agents could lead to previously unknown transformations. Computational studies will play a crucial role in predicting reaction pathways and understanding the underlying electronic and steric factors that govern its reactivity.

A thorough investigation of the reaction mechanisms of known transformations involving this compound will also be essential. This could involve the use of advanced spectroscopic techniques, kinetic studies, and the isolation and characterization of reaction intermediates. A deeper mechanistic understanding will not only be of fundamental academic interest but will also enable the rational design of more efficient and selective synthetic methods.

Q & A

Q. What are the recommended methods for synthesizing N,N-diethyl-2,2-dimethoxyethanamine, and how can reaction conditions be optimized?

Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 2,2-dimethoxyethyl chloride with diethylamine under controlled pH (8–10) and temperature (40–60°C) can yield the target compound. Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) to adjust solvent polarity (e.g., ethanol/water mixtures) and catalyst loading (e.g., NaHCO₃) . Purification via fractional distillation or column chromatography is advised to isolate the product from byproducts like unreacted amines or dimethoxyethane derivatives .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Key precautions include:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors, as the compound may irritate respiratory membranes .

- Storage : Keep in a cool, dry place (<25°C) in airtight containers to prevent moisture absorption and decomposition .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. How can researchers verify the purity of this compound?

Purity assessment combines:

- Chromatography : GC or HPLC with a polar stationary phase (e.g., ZORBAX Eclipse Plus C18) to detect impurities.

- Spectroscopy : ¹H NMR (δ 1.0–1.2 ppm for CH₃ groups, δ 3.3–3.5 ppm for OCH₃) and FT-IR (C-O stretch at ~1100 cm⁻¹) .

- Elemental Analysis : Confirm C, H, N, and O content within ±0.3% of theoretical values .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported spectral data for this compound?

Discrepancies in NMR or mass spectra may arise from solvent effects, tautomerism, or trace impurities. To address this:

- Standardize Conditions : Acquire spectra in deuterated solvents (e.g., CDCl₃) at consistent temperatures.

- High-Resolution Mass Spectrometry (HRMS) : Compare observed m/z values (theoretical [M+H]⁺ = 176.1652) with literature to identify isotopic patterns or adducts .

- Collaborative Studies : Cross-validate data with independent labs using identical instrumentation (e.g., 500 MHz NMR) .

Q. How does the steric and electronic environment of this compound influence its reactivity in nucleophilic reactions?

The dimethoxy groups increase steric hindrance around the amine, reducing nucleophilicity. Electronic effects from the electron-donating methoxy groups further stabilize the amine via resonance. Reactivity can be modulated by:

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Acid Catalysis : Protonation of the amine in acidic media (pH < 4) increases electrophilicity for acylation or alkylation .

- Computational Modeling : Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) predict charge distribution and reaction pathways .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

Design accelerated stability studies:

- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy (λmax ~270 nm) or LC-MS to identify hydrolysis products (e.g., diethylamine and dimethoxyethanol) .

- Thermal Analysis : Use Differential Scanning Calorimetry (DSC) to determine decomposition onset temperatures (>150°C expected) .

Q. How can researchers evaluate the environmental impact of this compound in ecotoxicology studies?

Follow OECD guidelines:

- Aquatic Toxicity : Test acute toxicity in Daphnia magna (48-hour EC₅₀) and algae (72-hour growth inhibition).

- Biodegradation : Use OECD 301F respirometry to measure biological oxygen demand over 28 days.

- Bioaccumulation : Calculate logP (predicted ~1.2) to estimate potential for lipid accumulation .

Methodological Notes

- Synthesis Optimization : Use Design of Experiments (DoE) software (e.g., MODDE) to statistically optimize reaction yield and purity.

- Data Reproducibility : Document instrument calibration and sample preparation protocols to minimize inter-lab variability.

- Ethical Disposal : Collaborate with certified waste management services to comply with EPA/REACH regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.